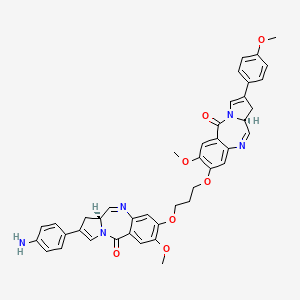

PBD dimer

説明

SGD-1882は、ピロロベンゾジアゼピン二量体として知られる細胞傷害性化合物です。DNAマイナーグルーブ架橋剤として機能し、DNA複製と転写を阻害することにより、高い効果を発揮します。この化合物は、主に標的がん療法のために設計された抗体薬物複合体のペイロードとして使用されます .

準備方法

合成経路と反応条件

SGD-1882の合成は、ピロロベンゾジアゼピンコアの調製から始まる複数段階を伴います。このコアは、次に二量体化されて最終化合物になります。反応条件は通常、二量体の形成を促進するために、有機溶媒と触媒の使用を伴います。正確な合成経路は異なる場合がありますが、一般的に環化、還元、およびカップリング反応などのステップが含まれます .

工業生産方法

SGD-1882の工業生産は、同様の合成経路に従いますが、より大規模です。プロセスは、収率と純度を最適化し、精製にはしばしば高速液体クロマトグラフィーが用いられます。生産は、最終製品の一貫性と品質を確保するために、厳しい条件下で行われます .

化学反応の分析

DNA Alkylation Mechanism

PBD dimers alkylate DNA through a two-step process:

Key Findings

- Sequence specificity : Preferential cross-linking at 5′-PuGATCPy-3′ (Pu = purine, Py = pyrimidine) .

- Cross-link types :

Structural Modifications and Reactivity

Modifications to PBD dimers alter reactivity, solubility, and cytotoxicity:

Hydrophilicity Optimization

Analytical Characterization

Advanced techniques validate reaction outcomes:

- LC/MS : Monitors reaction progress (e.g., m/z = 483.00 [M + 2H]<sup>2+</sup> for SG3199) .

- TLC : Tracks intermediates using silica gel F<sub>254</sub> plates .

- DNA melting assays : Measures ΔT<sub>m</sub> to quantify DNA stabilization .

Stability and Degradation

PBD dimers exhibit variable stability under physiological conditions:

- Hydrolytic stability : Bis-imine forms (e.g., SG3199) are stable in PBS (pH 7.4) but degrade in acidic lysosomes .

- Enzymatic cleavage : Susceptible to hydrolysis by cathepsin B in ADC payload release .

Toxicity and Therapeutic Index

Reactivity correlates with toxicity:

| Payload Type | Maximum Tolerated Dose (MTD) in Rats | DNA Cross-links per µg DNA |

|---|---|---|

| Bis-alkylating PBD | 0.1 mg/kg | 12–18 |

| Mono-alkylating PBD | 0.3 mg/kg | 4–6 |

Bis-alkylators (e.g., SG3199) show 3× higher toxicity but superior antitumor efficacy .

Case Study: SG3199

- Structure : C8-linked dimer with 1,3-dioxypropyl spacer .

- Reactivity : Forms interstrand cross-links in 5′-PuGATCPy-3′ sequences with k = 0.24 h<sup>−1</sup> .

- ADC application : Conjugated to anti-CD19 antibodies (e.g., ADCT-402) for B-cell malignancies .

PBD dimers exemplify the interplay between chemical reactivity and therapeutic utility. Their controlled synthesis, selective DNA alkylation, and tunable stability make them cornerstone payloads in ADC development. Future research aims to balance potency with tolerability through rational design .

科学的研究の応用

Key Applications

-

Antibody-Drug Conjugates (ADCs)

- PBD dimers are increasingly utilized as payloads in ADCs due to their high potency and unique mechanism of action.

- They are designed to target specific antigens on cancer cells, delivering cytotoxic agents directly to the tumor site while minimizing damage to healthy tissues.

-

Clinical Trials

- Several PBD dimer-containing ADCs have entered clinical trials, showcasing promising results against various malignancies.

- For example, SG2000 (SJG-136) has demonstrated significant antitumor activity in both solid tumors and hematological malignancies, leading to its progression into Phase II clinical trials for ovarian cancer and leukemia .

- Combination Therapies

Case Study 1: SG3199 in Hematological Malignancies

- Background : SG3199 is a this compound used in ADC formulations targeting CD19-expressing cells.

- Findings : Clinical studies have shown that SG3199 exhibits substantial antitumor efficacy with manageable safety profiles. Patients treated with ADCs containing SG3199 demonstrated improved responses compared to traditional therapies .

Case Study 2: Loncastuximab Tesirine (ADCT-402)

- Background : Loncastuximab tesirine is an ADC that incorporates a this compound payload targeting CD19.

- Results : In clinical trials, this compound showed significant activity against relapsed or refractory B-cell malignancies. The study highlighted the ability of PBD dimers to overcome resistance mechanisms seen with other therapeutic agents .

Comparative Analysis of this compound Payloads

| This compound | Target Indication | Clinical Phase | Mechanism of Action | Key Findings |

|---|---|---|---|---|

| SG2000 | Ovarian Cancer | Phase II | DNA Cross-linking | Significant antitumor activity observed |

| SG3199 | Hematological Malignancies | Phase I/II | DNA Cross-linking | Improved response rates compared to standard therapy |

| Loncastuximab Tesirine | B-cell Malignancies | Phase II | DNA Cross-linking | Effective in relapsed/refractory cases |

作用機序

SGD-1882は、DNAのマイナーグルーブに結合し、グアニン塩基と共有結合を形成することにより、その効果を発揮します。この架橋は、DNA構造を破壊し、複製と転写を阻害します。この化合物は、急速に増殖する細胞を標的にするため、癌細胞に対して有効です。関係する経路には、DNA損傷応答とアポトーシスが含まれます .

類似化合物との比較

類似化合物

ヴァダスタキシマブ・タリリン: 抗体薬物複合体で使用される別のピロロベンゾジアゼピン二量体です。

ロバルピツマブ・テシリン: 構造と機能が似ており、標的がん療法に使用されます。

独自性

SGD-1882は、その高い効力と安定なDNA架橋を形成する能力によって独自です。MDR1排出ポンプの基質ではないため、多剤耐性癌細胞に対して有効です .

生物活性

The pyrrolobenzodiazepine (PBD) dimer represents a novel class of potent anticancer agents, particularly in the context of antibody-drug conjugates (ADCs). This article provides an in-depth examination of the biological activity of PBD dimers, focusing on their mechanisms of action, efficacy in clinical settings, and structure-activity relationships.

PBD dimers exert their biological effects primarily through their ability to bind in the minor groove of DNA , forming covalent cross-links between DNA strands. This interaction is facilitated by the N10-C11 imine pharmacophore, which allows for sequence-selective binding, particularly to 5′-purine-guanine-purine sequences . The resulting cross-links are non-distorting and resistant to DNA repair mechanisms, leading to cell cycle arrest and apoptosis in cancer cells .

Key Features:

- Interstrand Cross-linking : PBD dimers create stable cross-links that hinder DNA replication and transcription.

- Minimal DNA Distortion : The unique binding mechanism allows these agents to evade typical DNA damage repair pathways, enhancing their cytotoxicity .

- Cell Cycle Independence : They maintain activity across different phases of the cell cycle, making them effective against a variety of tumor types .

Efficacy and Clinical Trials

PBD dimers have shown significant antitumor activity in both preclinical and clinical settings. Notable compounds include SJG-136 (SG2000) and SG3199, which have undergone extensive evaluation.

Table 1: Summary of Key Clinical Trials Involving PBD Dimers

Structure-Activity Relationships

Research into the structure-activity relationships (SAR) of PBD dimers has led to the development of more potent derivatives. Modifications at specific positions on the PBD structure have been shown to enhance cytotoxicity.

Key Findings:

- C2 Position Modifications : Introducing unsaturation at the C2 position significantly increases potency. For instance, SG2202 demonstrated superior activity compared to its predecessors due to structural enhancements that improved binding affinity .

- Linker Variations : The choice of linkers connecting PBD units influences both solubility and biological activity. Flexible linkers have been pivotal in optimizing drug delivery within ADCs .

Case Studies

- SG2000 (SJG-136) :

- SG3199 :

特性

IUPAC Name |

(6aS)-3-[3-[[(6aS)-2-methoxy-8-(4-methoxyphenyl)-11-oxo-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]propoxy]-8-(4-aminophenyl)-2-methoxy-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-11-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H39N5O7/c1-50-32-11-7-26(8-12-32)28-16-31-22-45-36-20-40(38(52-3)18-34(36)42(49)47(31)24-28)54-14-4-13-53-39-19-35-33(17-37(39)51-2)41(48)46-23-27(15-30(46)21-44-35)25-5-9-29(43)10-6-25/h5-12,17-24,30-31H,4,13-16,43H2,1-3H3/t30-,31-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMRPLUKQNWNZAV-CONSDPRKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CN3C(C2)C=NC4=CC(=C(C=C4C3=O)OC)OCCCOC5=C(C=C6C(=C5)N=CC7CC(=CN7C6=O)C8=CC=C(C=C8)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C2=CN3[C@@H](C2)C=NC4=CC(=C(C=C4C3=O)OC)OCCCOC5=C(C=C6C(=C5)N=C[C@@H]7CC(=CN7C6=O)C8=CC=C(C=C8)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H39N5O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

725.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1222490-34-7 | |

| Record name | SGD-1882 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1222490347 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SGD-1882 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IRE1I9FE08 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。